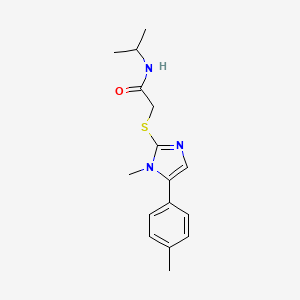![molecular formula C28H31FN4OS B2752106 N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477303-65-4](/img/structure/B2752106.png)
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a triazole ring, a sulfanyl group, and an adamantane-1-carboxamide group . These groups are common in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the triazole ring is known to participate in various reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Synthetic Methodologies and Material Properties
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, as part of the broader adamantane and triazole chemical families, plays a significant role in synthetic chemistry and material science. The methodologies for synthesizing adamantane derivatives and their applications in developing materials with unique properties have been extensively studied. For instance, the catalytic synthesis of N-aryladamantane-1-carboxamides demonstrates the efficiency of using phosphorus trichloride in producing such compounds with high yields, showcasing the chemical versatility and reactivity of adamantane-based structures (Shishkin et al., 2020). Similarly, adamantane-type cardo polyamides were synthesized for their inherent viscosities and thermal properties, indicating the potential of adamantane derivatives in polymer science for creating materials with desirable mechanical and thermal characteristics (Liaw et al., 1999).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry and pharmacology, adamantane and triazole derivatives have been explored for their therapeutic potentials. For example, novel adamantane-benzamide P2X7 receptor antagonists were developed to improve metabolic stability and pharmacological properties, indicating the significance of adamantane derivatives in designing new drugs with enhanced efficacy and safety profiles (Wilkinson et al., 2017).
Material Science and Engineering
In material science and engineering, the structural and mechanical properties of polyamides and polyimides containing adamantyl groups have been thoroughly investigated. These studies highlight the role of adamantane derivatives in enhancing the material properties such as tensile strength, modulus, and thermal stability, underscoring their importance in engineering high-performance materials (Liaw & Liaw, 2001).
Molecular Design and Nanotechnology
Adamantane derivatives also find applications in molecular design and nanotechnology. The design of nanoscale tripodal adamantanes for atomic force microscopy (AFM) applications exemplifies the utilization of adamantane's structural rigidity and functionality for creating nanoscale tools and devices, facilitating advancements in nanoscience and technology (Li et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail. This could lead to new insights and advancements in fields such as medicinal chemistry, materials science, and pharmacology .
properties
IUPAC Name |
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-8-6-20(7-9-24)18-35-27-32-31-25(33(27)17-19-4-2-1-3-5-19)16-30-26(34)28-13-21-10-22(14-28)12-23(11-21)15-28/h1-9,21-23H,10-18H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXTUZLNVOAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

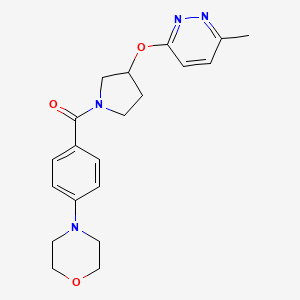
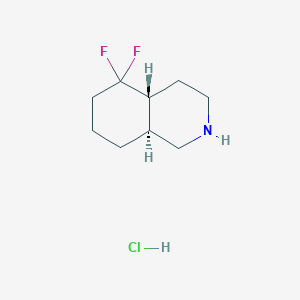
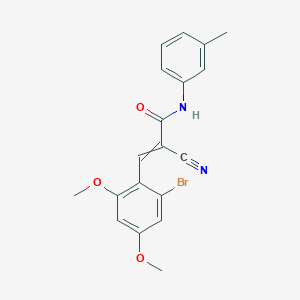

methanamine](/img/structure/B2752032.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)


![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)
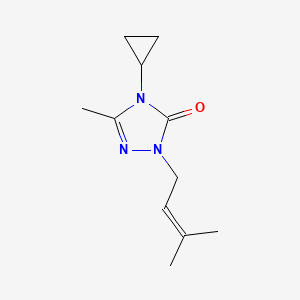
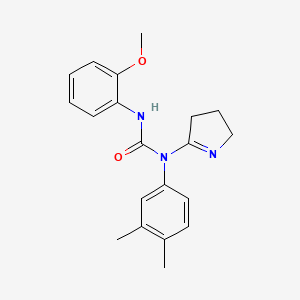

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
